2-(Trifluoromethyl)thiazole-5-carbonitrile
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Overview
Description
2-(Trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. The trifluoromethyl group attached to the thiazole ring enhances its chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)thiazole-5-carbonitrile typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, optimizing the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group or other substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted thiazoles.
Scientific Research Applications
2-(Trifluoromethyl)thiazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another thiazole derivative with significant biological activities, including antimicrobial and anticancer properties.
2-(Trifluoromethyl)benzothiazole: Similar in structure but with a benzene ring fused to the thiazole, exhibiting different chemical and biological properties.
5-Trifluoromethyl-1,2,4-triazole: A triazole derivative with a trifluoromethyl group, used in various pharmaceutical applications.
Uniqueness
2-(Trifluoromethyl)thiazole-5-carbonitrile is unique due to its specific combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical stability and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5HF3N2S |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5HF3N2S/c6-5(7,8)4-10-2-3(1-9)11-4/h2H |
InChI Key |
DXMYXNUOXTUZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)C#N |
Origin of Product |
United States |
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